1-(3-Chloro-2-ethoxyphenyl)-ethylamine
Overview
Description
“1-(3-Chloro-2-ethoxyphenyl)-ethylamine”, also known as “(3-Chloro-2-ethoxyphenyl)methanamine”, is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 . It is used in various chemical reactions and has potential applications in different fields.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring with a chlorine atom and an ethoxy group at the 3rd and 2nd positions, respectively, and an ethylamine group attached to the phenyl ring . The exact 3D structure can be viewed using specialized software .Physical and Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 185.65 . More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, may be available in specialized chemical literature or databases.Scientific Research Applications
Synthesis and Chemical Properties
Research in chemical synthesis often explores the properties and reactions of compounds with specific functional groups, like ethoxyphenyl and ethylamine, which are present in 1-(3-Chloro-2-ethoxyphenyl)-ethylamine. For example, the synthesis of complex molecules like 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine demonstrates the importance of ethylamine derivatives in facilitating intramolecular condensation reactions, which are pivotal in creating compounds with potential pharmaceutical applications (Yan & Cheng, 2004).
Biomedical Applications
Compounds with structural similarities to this compound have been explored for various biomedical applications. For instance, the study on polydopamine particles, which shares a phenyl-ethylamine backbone, highlights the potential of such compounds in creating nontoxic, blood-compatible, and antioxidant materials suitable for drug delivery systems (Sahiner et al., 2018).
Material Science and Corrosion Inhibition
The chemical versatility of ethylamine derivatives extends to material science, where they are used in corrosion inhibition. Research on ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives illustrates how modifications of the ethylamine structure can enhance the corrosion inhibition efficiency on metals, showcasing the relevance of such compounds in protecting industrial materials (Djenane et al., 2019).
Properties
IUPAC Name |
1-(3-chloro-2-ethoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-3-13-10-8(7(2)12)5-4-6-9(10)11/h4-7H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBUUSGXMRVWPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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